2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone
Description
Properties
CAS No. |
91851-12-6 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-ethoxy-2-(4-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-6-4-3-5-7-12)17-13-8-10-14(11-9-13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChI Key |
HIYLMWVOASNISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Oxidation of Acetophenone Derivatives to Phenylglyoxals
A common initial step involves the oxidation of acetophenone derivatives to corresponding phenylglyoxals using selenium dioxide as the oxidizing agent. This reaction is typically performed under reflux conditions, yielding phenylglyoxal intermediates crucial for subsequent amination steps.
- Reaction: Acetophenone derivative + Selenium dioxide → Phenylglyoxal
- Conditions: Reflux in suitable solvent (e.g., ethanol or DMSO)
- Yield: Moderate to high depending on substrate and conditions
This oxidation step is essential for introducing the keto functionality adjacent to the aromatic ring, facilitating further nucleophilic attack by amines.
Amination with 4-Nitroaniline Derivatives
The phenylglyoxal intermediates are then reacted with primary amines such as 4-nitroaniline to form the target compound or its precursors. This step involves nucleophilic addition of the amine to the keto group, often under mild heating and in the presence of solvents like ethanol or tetrahydrofuran (THF).
- Reaction: Phenylglyoxal + 4-nitroaniline → 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone
- Solvents: Ethanol, THF, or mixtures
- Temperature: Ambient to reflux temperatures
- Time: Several hours to ensure completion
This amination step is critical for introducing the 4-nitrophenylamino substituent, which imparts biological activity and chemical functionality.
Use of Catalysts and Bases
In some improved synthetic routes, catalysts such as hydroxybenzotriazole and carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) are employed to facilitate amide bond formation and improve yields. Organic or inorganic bases may be used to maintain reaction pH and promote nucleophilicity.
- Catalysts: Hydroxybenzotriazole, carbodiimides
- Bases: Organic (e.g., triethylamine) or inorganic (e.g., potassium carbonate)
- Effect: Enhanced reaction rates and selectivity
These additives are particularly useful in coupling steps involving carboxylic acids and amines to form amide bonds with high purity.
Solvent Selection and Reaction Conditions
The choice of solvent greatly influences reaction efficiency and product purity. Preferred solvents include tetrahydrofuran (THF), 2-methyl THF, methyl tert-butyl ether (MTBE), acetonitrile, 2-propanol, and toluene. THF is often favored due to its polarity and ability to dissolve both organic and inorganic reagents.
- Solvent Volume: Typically 1 to 3 volumes relative to reactants, but can range up to 10 volumes
- Temperature Range: 5°C to 30°C for coupling steps; sometimes reflux for oxidation
- Reaction Time: 2 to 8 hours depending on step and temperature
Careful control of these parameters ensures high yield and purity of the final compound.
Catalytic Hydrogenation for Amino Group Conversion
In some synthetic sequences, catalytic hydrogenation is used to reduce nitro groups to amino groups, a key step when starting from nitro-substituted intermediates.
- Catalyst: 10% Palladium on carbon (Pd/C)
- Atmosphere: Hydrogen gas
- Solvent: THF or similar
- Temperature: Typically room temperature to mild heating
This step converts 4-nitrophenyl intermediates into 4-aminophenyl derivatives, which can then be further functionalized.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Reagents/Catalysts | Solvent(s) | Conditions (Temp, Time) | Outcome/Product |
|---|---|---|---|---|---|---|
| 1 | Oxidation | Acetophenone derivatives | Selenium dioxide | Ethanol, DMSO | Reflux, several hours | Phenylglyoxal intermediates |
| 2 | Amination | Phenylglyoxal + 4-nitroaniline | Base (triethylamine or similar) | THF, ethanol | 5-30°C, 2-8 hours | This compound |
| 3 | Coupling (amide bond) | Amino intermediate + carboxylic acid derivative | Hydroxybenzotriazole, carbodiimide | THF or mixed solvents | 20-30°C, 4-5 hours | Amide-linked product |
| 4 | Catalytic hydrogenation | Nitro-substituted intermediate | Pd/C catalyst, H2 | THF | Room temp, several hours | Amino-substituted intermediate |
Research Results and Notes on Purity
- The purity of the synthesized compound is a critical parameter, especially for pharmaceutical applications. Processes have been optimized to yield highly pure α-form crystals of the compound, isolated at temperatures between 5°C and 10°C over 10 to 15 hours.
- Reaction stoichiometry is tightly controlled, with molar equivalents of reactants typically between 1 and 1.12 to minimize side reactions and maximize yield.
- The use of catalytic systems and solvent mixtures enhances reaction selectivity and throughput, making these methods suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone.
Scientific Research Applications
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The ethoxy group and phenylethanone moiety also contribute to its reactivity and potential biological effects .
Comparison with Similar Compounds
Structural Modifications and Their Impact on Properties
The table below highlights key structural analogs and their functional differences:
Biological Activity
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxy group, a nitrophenyl moiety, and a phenylethanone backbone. Its molecular formula is CHNO, with a molecular weight of approximately 286.32 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties, anti-inflammatory effects, and interactions with key biological pathways.
Anticancer Activity
Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the nitrophenyl group have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
Note: TBD indicates that further testing is required to determine IC50 values for the compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on related compounds:
- Inhibition of Topoisomerases : Nitro-containing compounds often inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Microtubule Destabilization : Some derivatives have been identified as microtubule-destabilizing agents, which can disrupt mitotic processes in cancer cells.
Case Studies
Case Study 1 : A study on a related compound demonstrated significant growth inhibition in MDA-MB-231 cells at concentrations as low as 5 µM, suggesting that structural modifications could enhance the efficacy of this compound.
Case Study 2 : In vivo studies involving similar nitrophenyl derivatives showed reduced tumor growth in xenograft models, highlighting the potential for this class of compounds in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-nitroaniline with a brominated ethoxy-phenylethanone precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino group .
- Step 2: Optimize reaction temperature (70–90°C) and solvent polarity to enhance yield. Monitor progress via TLC or HPLC.
- Step 3: Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Validate purity (>98%) using NMR and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to identify CH, CH₂, and CH₃ groups. Compare chemical shifts with similar ethanone derivatives (e.g., 1-(4-fluorophenyl)-2-[(4-methylphenyl)amino]ethanone) .
- FT-IR: Confirm the presence of C=O (1680–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and NH (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can solubility and stability be experimentally determined under varying laboratory conditions?
Methodological Answer:
- Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify saturation points via UV-Vis spectroscopy at λmax .
- Stability: Conduct accelerated degradation studies under heat (40–60°C), light (UV irradiation), and acidic/basic conditions. Monitor decomposition via HPLC and identify degradation products using LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD): Simulate solvation effects in water or organic solvents using OPLS-AA force fields to study conformational stability .
- Docking Studies: Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize pharmacological potential .
Q. How can conflicting data on reaction yields from different synthetic methods be resolved?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent, temperature, catalyst) and identify optimal conditions .
- Mechanistic Probes: Introduce isotopic labeling (e.g., ¹⁵N in the nitro group) to track reaction pathways via MS/MS .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., 2-(2-nitrophenoxy)-1-phenylethanone) to discern substituent effects .
Q. What strategies are recommended for analyzing environmental degradation products of this compound?
Methodological Answer:
- Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous media. Identify nitro group reduction products (e.g., amine derivatives) via GC-MS .
- Biodegradation Assays: Use soil microcosms or activated sludge to monitor microbial degradation. Quantify metabolites (e.g., phenylethanone fragments) using UPLC-QTOF .
- Ecotoxicity Profiling: Assess impacts on model organisms (e.g., Daphnia magna) via OECD Test Guideline 202 to evaluate ecological risks .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethanol/water). Resolve torsion angles between the ethoxy and nitroaniline groups to confirm spatial orientation .
- Comparative Analysis: Overlay experimental data with DFT-optimized structures to validate computational models .
Data Contradiction Analysis
Scenario: Discrepancies in reported melting points or spectroscopic data.
Resolution Steps:
Source Verification: Cross-check with authoritative databases (e.g., NIST Chemistry WebBook) for thermodynamic properties .
Purity Assessment: Re-examine synthesis/purification protocols; impurities (e.g., unreacted 4-nitroaniline) may skew results .
Interlaboratory Validation: Collaborate with independent labs to standardize analytical conditions (e.g., DSC heating rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
